molecular formula C20H17BrFN5O3 B2517803 N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052559-39-3

N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2517803
CAS No.: 1052559-39-3
M. Wt: 474.29
InChI Key: LHVSDVCSZNSHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a complex molecular architecture, integrating a pyrrolo[3,4-d][1,2,3]triazole-dione core, a 3,5-dimethylphenyl substituent, and a 4-bromo-2-fluorophenylacetamide group. The presence of the bromo and fluoro atoms on the aniline moiety makes it a valuable intermediate for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse compound libraries for structure-activity relationship (SAR) studies. Compounds with similar pyrrolotriazole and hydantoin-like structures have been investigated for their potential to modulate various biological targets, including kinases and other ATP-binding proteins [https://www.rcsb.org/structure/4XC3]. The specific stereochemistry and three-dimensional shape of this molecule suggest it may act as a protein-protein interaction inhibitor or an allosteric modulator. Its primary research application is as a key chemical probe for investigating novel therapeutic pathways in oncology and inflammatory diseases. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a precursor for the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN5O3/c1-10-5-11(2)7-13(6-10)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-15-4-3-12(21)8-14(15)22/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVSDVCSZNSHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydropyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is C19H16BrFN2O3C_{19}H_{16}BrFN_2O_3 with a molar mass of approximately 419.25 g/mol. The presence of bromine and fluorine atoms suggests potential interactions with biological targets due to their electronegative nature.

PropertyValue
Molecular FormulaC19H16BrFN2O3C_{19}H_{16}BrFN_2O_3
Molar Mass419.25 g/mol
CAS NumberNot specified

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of pyrazine derivatives have been shown to inhibit Zika virus protease with IC50 values as low as 130 nM. This suggests that the target compound may also possess inhibitory effects against viral proteases due to structural similarities .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been explored through molecular docking studies against COX-1 and COX-2 enzymes. Derivatives of 1,2,4-triazole have demonstrated selective inhibition of COX-1 over COX-2, indicating a pathway for developing anti-inflammatory agents . The hydrophobic interactions of the alkyl groups in these derivatives significantly affect their affinity towards these cyclooxygenases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the substituents on the tetrahydropyrrolo triazole core can lead to enhanced potency or selectivity against specific biological targets. For example:

  • Alkyl Substituents : Variations in alkyl chain length and branching can influence binding affinity.
  • Aromatic Groups : The introduction of electron-withdrawing or donating groups can modulate the electronic properties of the compound, thereby affecting its interaction with target proteins.

Study on Triazole Derivatives

A recent study focused on synthesizing new alkyl derivatives of triazole compounds demonstrated their effectiveness in inhibiting inflammatory responses through selective COX-1 inhibition. The study found that certain modifications led to improved anti-inflammatory activity compared to existing drugs .

Antiviral Screening

Another research initiative screened various derivatives for their antiviral efficacy against flaviviruses. Compounds with structural features similar to this compound exhibited promising results in vitro and in vivo models .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Pyrrolotriazole Core) Substituents (Acetamide Side Chain) Melting Point (°C) Yield (%) Reported Bioactivity
Target Compound C₂₁H₁₈BrFN₅O₃ 506.3 3,5-dimethylphenyl 4-bromo-2-fluorophenyl N/A N/A Not reported in evidence
M1 () C₁₉H₁₇N₅O₅S 427.4 o-tolyl 4-azidophenylsulfonyl 153–155 62 Cytotoxicity (MDA-MB-231)
M2 () C₁₉H₁₇N₅O₅S 427.4 p-tolyl 4-azidophenylsulfonyl 179–180 50 Cytotoxicity (MDA-MB-231)
CAS 1052560-97-0 () C₂₁H₁₈BrClFN₅O₃ 540.7 3-chloro-4-methylphenyl 4-bromo-2-fluorophenyl N/A N/A Supplier data only
CAS 1052561-00-8 () C₁₉H₁₆BrN₅O₃ 442.3 4-bromophenyl o-tolyl N/A N/A Supplier data only

Key Findings from Research

Synthetic Yields : The target compound’s analogues (e.g., M1, M2) exhibit moderate yields (50–73%), influenced by steric hindrance from substituents. For instance, M2 (p-tolyl) has a lower yield (50%) compared to M1 (o-tolyl, 62%), suggesting para-substitution may complicate crystallization .

Bioactivity: M1 and M2 demonstrated cytotoxicity against breast cancer cell lines (MDA-MB-231), with potency likely modulated by the aryl group’s electronic properties.

Structural Rigidity : The pyrrolotriazole-dione core is conserved across analogues, but substituents like bromine (CAS 1052561-00-8) or chlorine (CAS 1052560-97-0) alter molecular weight and polarity, affecting solubility and binding kinetics .

Crystallographic and Computational Insights

  • highlights the use of SHELX software (e.g., SHELXL) for refining crystal structures of fluorophenyl-substituted pyrazolines, though similar data for the target compound or its analogues are absent in the provided evidence.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic factors : Assess bioavailability via LC-MS/MS plasma profiling.
  • Metabolite identification : Use hepatic microsomes to detect reactive intermediates (e.g., epoxides) that may explain toxicity discrepancies .

Q. What statistical approaches are suitable for analyzing high-throughput screening data?

  • Apply Z-score normalization to account for plate-to-plate variability. Use ANOVA with post-hoc Tukey tests to compare activity across derivatives. Cluster analysis (e.g., hierarchical clustering) groups compounds by activity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.